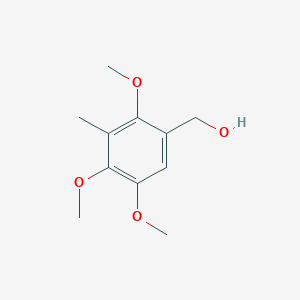![molecular formula C34H30N2O6 B303415 diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate, commonly known as DDDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DDDC is a member of the chromene family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of DDDC is not fully understood, but studies have suggested that it may act through multiple pathways. DDDC has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DDDC has been shown to inhibit the growth of bacteria by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
DDDC has been shown to have several biochemical and physiological effects. Studies have shown that DDDC can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, DDDC has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress-induced cell death. DDDC has also been shown to reduce inflammation and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDDC has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown potent cytotoxicity against various cancer cell lines. Additionally, DDDC has shown neuroprotective and antimicrobial activity, making it a promising candidate for use in multiple fields of research. However, DDDC has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several potential future directions for research on DDDC. One area of interest is the development of DDDC analogs with improved solubility and reduced toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of DDDC and its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Finally, studies are needed to investigate the potential use of DDDC in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, DDDC is a synthetic compound with potential applications in various fields of research. Its potent cytotoxicity against cancer cells, neuroprotective activity, and antimicrobial activity make it a promising candidate for further study. Future research should focus on developing DDDC analogs with improved solubility and reduced toxicity and investigating its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
DDDC can be synthesized using a multistep process that involves the reaction of 1,3-diketones with aromatic amines. The synthetic route for DDDC involves the reaction of 2,3-dihydroxybenzaldehyde with 1,3-diphenylacetone in the presence of ammonium acetate to form the chromene ring. The amino groups are then introduced using a reductive amination reaction with diethylamine.
Aplicaciones Científicas De Investigación
DDDC has shown potential for use in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DDDC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DDDC has been shown to protect neurons from oxidative stress-induced damage and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate |
|---|---|
Fórmula molecular |
C34H30N2O6 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
diethyl 3,10-diamino-1,12-diphenyl-1,12-dihydrochromeno[5,6-f]chromene-2,11-dicarboxylate |
InChI |
InChI=1S/C34H30N2O6/c1-3-39-33(37)29-25(19-11-7-5-8-12-19)27-22(41-31(29)35)17-15-21-16-18-23-28(24(21)27)26(20-13-9-6-10-14-20)30(32(36)42-23)34(38)40-4-2/h5-18,25-26H,3-4,35-36H2,1-2H3 |
Clave InChI |
UBOQHPPCESXFFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)


![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

